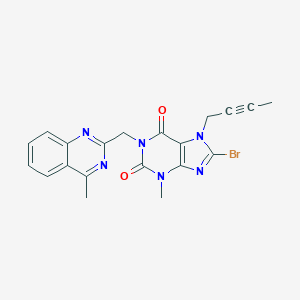

8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione

Description

Properties

IUPAC Name |

8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN6O2/c1-4-5-10-26-16-17(24-19(26)21)25(3)20(29)27(18(16)28)11-15-22-12(2)13-8-6-7-9-14(13)23-15/h6-9H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZJXCXNYGHNSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=N3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647176 | |

| Record name | 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853029-57-9 | |

| Record name | 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=853029-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (CAS No. 853029-57-9) is a compound of significant interest due to its potential biological activities, particularly as an intermediate in the synthesis of dipeptidyl peptidase 4 (DPP4) inhibitors used in the treatment of type 2 diabetes. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C20H17BrN6O2 |

| Molecular Weight | 453.29 g/mol |

| Melting Point | >255°C (dec.) |

| Density | 1.55 g/cm³ |

| Solubility | Slightly in DMSO; Very Slightly in Methanol (heated) |

| Storage Conditions | Under inert gas at 2-8°C |

The primary mechanism of action for compounds like 8-Bromo-7-but-2-ynyl derivatives involves the inhibition of DPP4, an enzyme that plays a crucial role in glucose metabolism by degrading incretin hormones. Inhibition of DPP4 enhances insulin secretion and lowers blood glucose levels, making it a target for diabetes treatment.

Biological Activity

Research indicates that 8-Bromo derivatives exhibit various biological activities:

- DPP4 Inhibition : As an intermediate for linagliptin, this compound has shown effective inhibition of DPP4 activity, which is essential for controlling blood sugar levels in diabetic patients .

- Antiviral Properties : Recent studies have suggested that alkyne derivatives, including those similar to 8-Bromo compounds, can inhibit the main protease (Mpro) of SARS-CoV-2. This inhibition occurs through irreversible covalent bonding with the active site cysteine residue (Cys145), highlighting the potential for therapeutic applications against COVID-19 .

- Cytotoxicity : Preliminary studies using cell viability assays have shown that certain derivatives do not exhibit significant cytotoxicity, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 8-Bromo derivatives:

- DPP4 Inhibitors : A study demonstrated that modifications in the molecular structure could enhance the inhibitory potency against DPP4. The specific configuration and substituents on the purine ring were found to significantly affect biological activity .

- SARS-CoV-2 Inhibition : In vitro assays indicated that alkyne-containing compounds effectively inhibited viral replication in cell cultures, with EC50 values suggesting a promising therapeutic window for further investigation .

- Pharmacokinetics : Research into the pharmacokinetic properties of these compounds revealed favorable absorption and distribution characteristics, which are crucial for their efficacy as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Simpler Purine-2,6-dione Derivatives

- Compound 8-Bromo-7-but-2-ynyl-3-methyl-purine-2,6-dione (CAS: 666816-98-4):

- Molecular Formula : C₁₀H₉BrN₄O₂

- Molecular Weight : 297.11 g/mol

- Key Differences : Lacks the quinazolinylmethyl group at position 1.

- Implications : Reduced molecular complexity and lower molecular weight (297.11 vs. 453.29) likely decrease target specificity. The absence of the quinazoline ring may limit kinase-binding interactions .

2.2. Benzyl-Substituted Analogs

- 8-Bromo-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione :

2.3. Hydrazino-Substituted Derivatives

- 8-[(2E)-2-(5-Bromo-2-hydroxybenzylidene)hydrazino]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Substituent: Hydrazino group with a 5-bromo-2-hydroxybenzylidene moiety.

2.4. Pyrimidine-Containing Analogs

- 8-Bromo-7-[2-(4,6-dimethyl-pyrimidin-2-ylsulfanyl)-ethyl]-3-methyl-3,7-dihydro-purine-2,6-dione (CAS: 879569-08-1):

Physicochemical and Pharmacological Comparisons

*Estimated based on substituent effects.

Preparation Methods

Synthesis of 8-Bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

The brominated purine core is synthesized via alkylation of 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 1-bromo-2-butyne. Optimal conditions involve sodium carbonate in acetone at 40°C for 4 hours, achieving a 98% yield and 99.9% purity. Alternative solvents like DMF with triethylamine at 20°C for 10 hours yield 95.68%, though acetone is preferred for scalability.

Table 1: Reaction Conditions for Alkylation

| Reagent | Solvent | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| Na2CO3 | Acetone | 40°C | 4h | 98% | 99.9% |

| N-Ethyl-N,N-diisopropylamine | DMF | 20°C | 10h | 95.68% | 99.5% |

Multi-Step Synthesis Routes

Six-Step Industrial Synthesis

This route begins with methyl urea and cyanoacetic acid, proceeding through condensation, cyclization, nitrosation, reduction, and bromination. The final step introduces the 4-methyl-quinazolin-2-ylmethyl group via nucleophilic substitution. Total yield reaches 46.3%, with intermediates confirmed by ¹H NMR.

Patent-Based Chlorination-Alkylation Sequence

A patent (WO2016207364A1) outlines a four-step process:

-

Alkylation : 3-methyl-3,7-dihydro-purine-2,6-dione reacts with methanesulfonic acid but-2-ynyl ester in NMP/KHCO₃ (94% yield).

-

Chlorination : N-Chlorosuccinimide (NCS) in DMF chlorinates the purine core (83% yield).

-

Quinazoline Coupling : 2-Chloromethyl-4-methyl-quinazoline is added in NMP/Na₂CO₃ (78% yield).

-

Bromination : Elemental bromine replaces chlorine, completing the structure.

Table 2: Yield Comparison Across Steps

| Step | Reagent | Solvent | Yield |

|---|---|---|---|

| Alkylation | Methanesulfonic acid but-2-ynyl ester | NMP | 94% |

| Chlorination | NCS | DMF | 83% |

| Quinazoline Coupling | 2-Chloromethyl-4-methyl-quinazoline | NMP | 78% |

One-Pot Synthesis for Industrial Scalability

Streamlined Chlorination in NMP

Replacing DMF with NMP in the chlorination step enables a one-pot reaction from 3-methyl-3,7-dihydro-purine-2,6-dione to the chlorinated intermediate, reducing solvent changes and improving throughput. This modification is critical for GMP-compliant production, aligning with enterprise standards.

Alternative Functionalization Strategies

Iodination as a Halogenation Alternative

Using N-iodosuccinimide (NIS) instead of bromine or chlorine introduces iodine at the 8-position, though this route is less common due to higher reagent costs.

Solvent Optimization for Purification

Post-reaction processing utilizes dichloromethane and cyclohexane for recrystallization, enhancing purity to >98% while minimizing residual solvents.

Comparative Analysis of Synthetic Routes

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via multi-step reactions, often involving alkylation of purine derivatives and coupling with quinazoline moieties. Key intermediates (e.g., 8-bromo-3-methylxanthine derivatives) are typically characterized using melting point analysis, elemental analysis, IR spectroscopy, and UV-Vis spectroscopy to confirm functional groups and purity . For example, the but-2-ynyl group is introduced via nucleophilic substitution under anhydrous conditions, monitored by TLC for reaction completion.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : A combination of 1H/13C NMR, ESI-MS, and IR spectroscopy is essential. NMR confirms regioselectivity of substitutions (e.g., bromine at C8, quinazolinylmethyl at N1), while ESI-MS verifies molecular weight (e.g., observed [M+H]+ at m/z 453.3 matches the theoretical M_w 453.29) . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when encountering low reactivity in the alkylation step?

- Methodological Answer : Low yields in alkylation may arise from steric hindrance or solvent polarity mismatches. Systematic screening using informer libraries (e.g., Aryl Halide Chemistry Informer Library) can identify optimal conditions (e.g., DMF as solvent, Cs2CO3 as base) and catalysts (e.g., KI for bromide displacement). Parallel reaction arrays (PRAs) help compare methods across diverse substrates .

Q. How should conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?

- Methodological Answer : Contradictions in NMR data (e.g., anomalous splitting patterns) may indicate rotameric equilibria or impurities. Use variable-temperature NMR to distinguish dynamic effects. Cross-validate with 2D-COSY/HSQC to assign proton-carbon correlations. If unresolved, recrystallize the compound and reacquire spectra in deuterated DMSO or CDCl3 .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies using analogs of this compound?

- Methodological Answer : Focus on modifying the but-2-ynyl chain (e.g., varying alkyne length) and quinazolinylmethyl group (e.g., introducing electron-withdrawing substituents). Synthesize analogs like (R)-8-(3-aminopiperidin-1-yl) derivatives (CAS 668270-12-0) and assess biological activity (e.g., kinase inhibition). Use molecular docking to correlate structural changes with binding affinity .

Q. How can computational methods predict regioselectivity in electrophilic substitutions of the purine core?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model charge distribution to predict bromination sites. Compare Fukui indices for C7 vs. C8 positions; higher electrophilicity at C8 aligns with experimental bromination outcomes. Pair with Hammett plots to quantify substituent effects on reactivity .

Q. What experimental approaches address stability challenges during purification (e.g., decomposition under heat)?

- Methodological Answer : Thermogravimetric analysis (TGA) reveals decomposition thresholds (e.g., flash point ~318°C). Avoid high-temperature silica gel chromatography; use flash chromatography with cold solvents or reverse-phase HPLC. Lyophilization is preferred for isolating hygroscopic intermediates .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported reaction conditions for introducing the quinazolinylmethyl group?

- Methodological Answer : Conflicting protocols (e.g., solvent polarity, reaction time) may reflect substrate-specific effects. Apply multivariate analysis (e.g., Design of Experiments, DoE) to isolate critical variables. Validate using kinetic studies (e.g., in situ IR monitoring) to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.